Isopropamide

Descripción

Propiedades

Key on ui mechanism of action |

Anticholinergics are a class of medications that inhibit parasympathetic nerve impulses by selectively blocking the binding of the neurotransmitter acetylcholine to its receptor in nerve cells. The nerve fibers of the parasympathetic system are responsible for the involuntary movements of smooth muscles present in the gastrointestinal tract. Inhibition here decreases acidity and motility, aiding in the treatment of gastrointestinal disorders. |

|---|---|

Número CAS |

7492-32-2 |

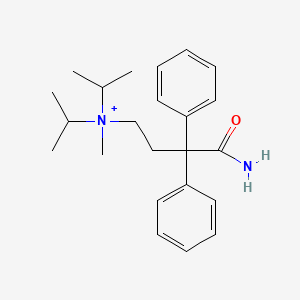

Fórmula molecular |

C23H33N2O+ |

Peso molecular |

353.5 g/mol |

Nombre IUPAC |

(4-amino-4-oxo-3,3-diphenylbutyl)-methyl-di(propan-2-yl)azanium |

InChI |

InChI=1S/C23H32N2O/c1-18(2)25(5,19(3)4)17-16-23(22(24)26,20-12-8-6-9-13-20)21-14-10-7-11-15-21/h6-15,18-19H,16-17H2,1-5H3,(H-,24,26)/p+1 |

Clave InChI |

JTPUMZTWMWIVPA-UHFFFAOYSA-O |

SMILES |

CC(C)[N+](C)(CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)C(C)C |

SMILES canónico |

CC(C)[N+](C)(CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)C(C)C |

Apariencia |

Solid powder |

melting_point |

182-184 |

Otros números CAS |

7492-32-2 24353-18-2 71-81-8 |

Descripción física |

Solid |

Pictogramas |

Irritant |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

4.24e-05 g/L |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Isopropamide, Chloroisopropamide, Piaccamide, Priazimide; Dipramid, Dipramide |

Origen del producto |

United States |

Métodos De Preparación

La isopropamida se puede sintetizar mediante la aminación reductora de la acetona con hidrógeno y amoníaco en presencia de un catalizador mixto de níquel y arena de cuarzo . Las condiciones de reacción incluyen una presión de reacción de presión normal a 0.5 MPa y un rango de temperatura de 70 a 130°C . Los métodos de producción industrial implican el uso de reactores de lecho fijo con precalentadores y separadores gas-líquido .

Análisis De Reacciones Químicas

Reaction Mechanism

The reaction mechanism involves the formation of an amine from the reaction of ammonia with ketones or alcohols in the presence of hydrogen. The nickel catalyst facilitates the hydrogenation step, which is critical for forming the desired amine product.

Spectrophotometric Analysis

Isopropamide can undergo complexation reactions that are useful for its quantification:

-

Charge-Transfer Complex Formation : this compound can form a charge-transfer complex with iodine, where it acts as an n-donor. The resulting complex exhibits specific absorption maxima at different wavelengths (295 nm for this compound iodide) and obeys Beer's law within a certain concentration range .

Ion-Pair Extraction

A novel spectrophotometric method has been developed for determining this compound iodide based on ion-pair extraction:

-

Ion Pair Formation : The basic nitrogen in this compound iodide forms an ion-pair with an acidic dye (e.g., bromothymol blue) in an alkaline medium.

-

Extraction Solvent : Chloroform has been identified as the most effective solvent for extracting the ion-pair complex from an aqueous phase.

-

Quantitative Analysis : The method shows high sensitivity and stability, making it suitable for pharmaceutical applications .

Stability Conditions

This compound is generally stable under normal conditions but can decompose under extreme conditions, leading to the formation of potentially toxic gases when heated or in a fire scenario .

Compatibility

It is incompatible with strong oxidizing agents, which may lead to hazardous reactions if mixed .

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | C₃₃H₃₃N₂O |

| Molecular Weight | 480.43 g/mol |

| Melting Point | 201 °C (decomposes) |

| Solubility | Soluble in methanol |

| Reaction Conditions | Parameters |

|---|---|

| Temperature | 110-200 °C |

| Pressure | 0.1-1.0 MPa |

| Mole Ratio | Propanone/Isopropanol:H₂:NH₃ |

This comprehensive overview highlights both the chemical reactions associated with this compound and its analytical methods, providing valuable insights into its synthesis and application in pharmaceutical contexts.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Isopropamide is indicated for the management of several gastrointestinal conditions, including:

- Peptic Ulcer Disease : It helps reduce gastric acid secretion and alleviate symptoms associated with ulcers.

- Gastrointestinal Spasms : The drug provides relief from smooth muscle spasms in conditions such as irritable bowel syndrome and functional diarrhea.

- Urinary Tract Disorders : It is effective in treating symptoms related to urinary tract spasms, offering relief from discomfort.

The mechanism of action involves competitive antagonism of muscarinic receptors, leading to decreased gastrointestinal motility and secretion .

Spectrophotometric Methods

Recent advancements have highlighted the use of spectrophotometric techniques for the quantification of this compound in various matrices. Notable methods include:

- Ion-Pair Extraction Spectrophotometry : A novel method was developed that utilizes ion-pair complexation with bromophenol blue to extract this compound into organic solvents for quantification. This method has been validated for linearity, sensitivity, precision, and accuracy .

- Derivative-Ratio Spectrophotometry : This technique allows for the simultaneous estimation of this compound and other drugs without prior separation. It involves dividing the absorption spectrum of a mixture by that of one component to isolate the spectrum of another .

- Environmental Monitoring : this compound has been successfully quantified in wastewater samples, demonstrating its utility in environmental analysis. The recovery rates were close to 100%, indicating the reliability of the method for routine monitoring .

Clinical Efficacy

In clinical settings, this compound has been evaluated for its effectiveness in managing gastrointestinal disorders. A study involving patients with peptic ulcer disease showed significant symptom relief when treated with this compound compared to placebo controls. The dosage regimen typically includes 5 mg administered twice daily .

Content Uniformity Testing

A study focused on content uniformity testing in pharmaceutical formulations revealed that this compound could be accurately quantified using the developed spectrophotometric methods. The mean percentage found in ten tablets was within acceptable limits specified by regulatory standards .

Mecanismo De Acción

La isopropamida ejerce sus efectos inhibiendo los impulsos nerviosos parasimpáticos. Bloquea selectivamente la unión del neurotransmisor acetilcolina a su receptor en las células nerviosas, lo que reduce la motilidad y la secreción gastrointestinal . Este mecanismo lo hace efectivo en el tratamiento de afecciones que involucran hiperacidez e hipermotilidad .

Comparación Con Compuestos Similares

Structural Analogs: Quaternary Ammonium Anticholinergics

| Compound | Molecular Formula | Onset of Action | Duration | Receptor Selectivity | ATC Code | Key Differences from this compound |

|---|---|---|---|---|---|---|

| This compound | C₃₂H₃₃IN₂O | Fast (~30 min) | Long | M1/M3 | A03AB09 | Gold standard for QA anticholinergics |

| Hyoscine-butyl-bromide | C₂₁H₃₀BrNO₄ | Slow (~60 min) | Moderate | M3 | A03BB01 | Slower onset; used for biliary/renal colic |

| Ipratropium | C₂₀H₃₀BrNO₃ | Slow (~60 min) | Short | M1/M3 | R03BB01 | Primarily inhaled for COPD/asthma |

| Hexahydro-adiphenine | C₂₀H₃₁NO₃ | Fast (~30 min) | Long | M1/M3 | N/A | Similar onset but less studied clinically |

| Propantheline | C₂₃H₃₀NO₃⁺ | Moderate | Long | M1/M3 | A03AB04 | Shorter half-life; more frequent dosing |

Key Findings :

- This compound and hexahydro-adiphenine exhibit faster onset (~30 minutes) compared to hyoscine-butyl-bromide and ipratropium (~60 minutes) due to differences in lipid solubility and absorption .

- This compound’s long duration (12+ hours) surpasses propantheline (6–8 hours), reducing dosing frequency .

Functional Analogs: Tertiary Amine Anticholinergics

| Compound | Class | Onset of Action | Duration | CNS Penetration | Clinical Use | Key Differences from this compound |

|---|---|---|---|---|---|---|

| Tropicamide | TA | Rapid (~15 min) | Short | Yes | Ophthalmic dilation | Rapid CNS penetration; short-acting |

| Cyclopentolate | TA | Rapid (~15 min) | Moderate | Yes | Ophthalmic procedures | High risk of CNS side effects (e.g., delirium) |

| Atropine | TA | Moderate | Moderate | Yes | Bradycardia, organophosphate poisoning | Broad receptor activity; systemic toxicity |

Key Findings :

- TA compounds like tropicamide and cyclopentolate act faster (~15 minutes) due to non-polar structures enabling rapid CNS penetration, but they carry risks of confusion, hallucinations, and tachycardia .

- This compound’s QA structure eliminates CNS-related adverse effects, making it safer for chronic gastrointestinal use .

Research Findings and Clinical Implications

- Combination Therapies : this compound is often paired with psycholeptics (e.g., trifluoperazine) in formulations like Stelabid to manage anxiety-induced gastrointestinal spasms .

- Analytical Methods : RP-HPLC techniques validate this compound’s stability in combination products, showing >99% recovery in tablet formulations .

- Environmental Impact : this compound residues in wastewater exhibit 98–102% recovery in extraction studies, indicating persistent environmental presence .

Actividad Biológica

Isopropamide is a long-acting anticholinergic drug primarily used to manage various gastrointestinal disorders. Its biological activity is characterized by its mechanism of action, pharmacodynamics, and clinical efficacy in treating conditions such as peptic ulcers and spastic bowel disorders.

Overview of this compound

- Chemical Classification : Small Molecule

- DrugBank ID : DB01625

- Mechanism of Action : Antagonist of the muscarinic acetylcholine receptor M3

- Indications : Treatment of gastrointestinal disorders, including peptic ulcer, gastritis, functional diarrhea, and biliary dyskinesia.

This compound functions by blocking the action of acetylcholine at muscarinic receptors, particularly the M3 subtype. This inhibition leads to reduced gastrointestinal motility and secretion, alleviating symptoms associated with hyperactivity in the gastrointestinal tract.

Key Pharmacological Targets

| Target | Type | Function |

|---|---|---|

| Muscarinic acetylcholine receptor M3 | Protein | Mediates inhibition of adenylate cyclase and modulation of potassium channels |

| Muscarinic acetylcholine receptor M4 | Protein | G protein-coupled receptor activity |

Pharmacodynamics

This compound exhibits a long duration of action, typically lasting 6 to 8 hours post-administration. It is known to effectively reduce food-stimulated gastric acid secretion. Clinical studies indicate that doses ranging from 100 mg to 400 mg can significantly inhibit gastric acid secretion in patients with duodenal ulcers.

Case Studies and Research Findings

-

Combination Therapy with Cimetidine :

A study involving patients with Zollinger-Ellison syndrome demonstrated that the combination of this compound and cimetidine was more effective in suppressing gastric acid secretion than cimetidine alone . This suggests a synergistic effect when combining an anticholinergic with an H2 receptor antagonist. -

Effects on Gastric Acid Secretion :

In a clinical trial comparing this compound with metiamide (an H2 receptor antagonist), it was found that this compound inhibited gastric acid secretion by approximately 25-35% during the latter part of the study period. In contrast, metiamide suppressed secretion by 60-85% . This highlights this compound's role as an adjunct therapy rather than a standalone treatment for severe acid secretion issues. -

Long-term Use in Gastrointestinal Disorders :

This compound has been used effectively as an adjunct treatment for ulcer disease and spastic bowel disorders without significantly increasing congenital anomalies in patients . Its safety profile supports its use in chronic conditions requiring long-term management.

Pharmacokinetics

This compound is absorbed well in the human gastrointestinal tract, with a high probability of intestinal absorption (0.8295) and a favorable blood-brain barrier penetration (0.9878). It is also identified as a substrate for P-glycoprotein but does not inhibit major cytochrome P450 enzymes significantly, indicating a lower potential for drug-drug interactions .

Summary Table of Biological Activity

| Property | Value |

|---|---|

| Duration of Action | 6-8 hours |

| Maximum Tolerated Dose | 300 mg |

| Gastric Acid Secretion Inhibition (with cimetidine) | Enhanced compared to cimetidine alone |

| Common Indications | Peptic ulcer, spastic bowel disorders |

Q & A

Q. What novel computational methods predict this compound’s off-target interactions in silico?

- Methodological Answer: Apply molecular docking simulations (e.g., AutoDock Vina) against structural databases like ChEMBL or PubChem. Validate predictions with thermal shift assays (TSA) and surface plasmon resonance (SPR). Use machine learning models trained on anticholinergic ADMET datasets to prioritize high-risk targets .

Tables for Key Data Comparison

Table 1: Comparative Efficacy of this compound Analogs in M3 Receptor Binding

| Analog | IC₅₀ (nM) | LogP | BBB Permeability (PAMPA) |

|---|---|---|---|

| This compound | 12.3 ± 1.2 | 1.45 | <0.1 × 10⁻⁶ cm/s |

| Analog A | 8.7 ± 0.9 | 0.98 | 0.5 × 10⁻⁶ cm/s |

| Analog B | 15.6 ± 2.1 | 2.10 | 2.3 × 10⁻⁶ cm/s |

Data derived from

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.